Lead(2+);oxolead;sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

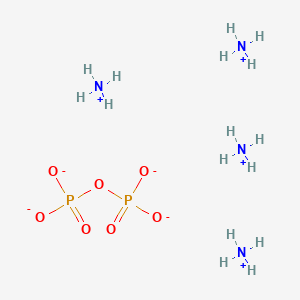

Lead(2+);oxolead;sulfate, also known as lead(II) sulfate, is an inorganic compound with the chemical formula PbSO₄. It is a white crystalline solid that is poorly soluble in water. Lead(II) sulfate is commonly found in nature as the mineral anglesite. It is primarily used in the production of lead-acid batteries and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(II) sulfate can be synthesized through several methods. One common laboratory method involves the reaction of lead(II) nitrate with sulfuric acid:

Pb(NO3)2+H2SO4→PbSO4+2HNO3

Another method involves the precipitation reaction between lead(II) nitrate and a soluble sulfate salt, such as potassium sulfate:

Pb(NO3)2+K2SO4→PbSO4+2KNO3

Industrial Production Methods

In industrial settings, lead(II) sulfate is often produced as a byproduct of the lead refining process. The crude lead is first smelted to remove impurities, and the resulting lead bullion is then subjected to electrorefining. During this process, lead(II) sulfate forms as a precipitate and is collected for further use.

Chemical Reactions Analysis

Types of Reactions

Lead(II) sulfate undergoes various chemical reactions, including:

Oxidation: Lead(II) sulfate can be oxidized to lead(IV) oxide in the presence of strong oxidizing agents.

Reduction: It can be reduced to metallic lead using reducing agents such as hydrogen gas.

Substitution: Lead(II) sulfate can react with other sulfates to form different lead compounds.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Reactions with other sulfate salts like barium sulfate or calcium sulfate.

Major Products Formed

Oxidation: Lead(IV) oxide (PbO₂)

Reduction: Metallic lead (Pb)

Substitution: Formation of other lead compounds depending on the reacting sulfate salt.

Scientific Research Applications

Lead(II) sulfate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other lead compounds and in analytical chemistry for qualitative analysis.

Biology: Studied for its toxicological effects on living organisms and its role in environmental pollution.

Medicine: Investigated for its potential use in radiopharmaceuticals for medical imaging.

Industry: Widely used in the production of lead-acid batteries, pigments, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of lead(II) sulfate involves its interaction with biological molecules and cellular components. Lead ions can substitute for other metal ions in enzymes and proteins, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The primary molecular targets include metalloenzymes, ion channels, and transport proteins.

Comparison with Similar Compounds

Lead(II) sulfate can be compared with other lead compounds such as lead(II) oxide (PbO), lead(IV) oxide (PbO₂), and lead(II) chloride (PbCl₂). Each of these compounds has unique properties and applications:

Lead(II) oxide (PbO): Used in the production of glass and ceramics, and as a precursor for other lead compounds.

Lead(IV) oxide (PbO₂): A strong oxidizing agent used in lead-acid batteries and in the production of dyes and pigments.

Lead(II) chloride (PbCl₂): Used in the synthesis of lead-based pigments and as a reagent in chemical analysis.

Lead(II) sulfate is unique due to its specific applications in lead-acid batteries and its relatively low solubility in water, which makes it less bioavailable compared to other lead compounds.

Properties

IUPAC Name |

lead(2+);oxolead;sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNLQBHIXGZMQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

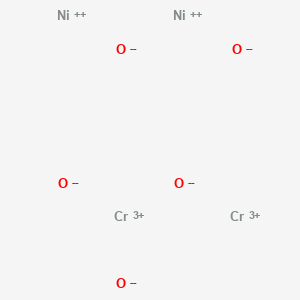

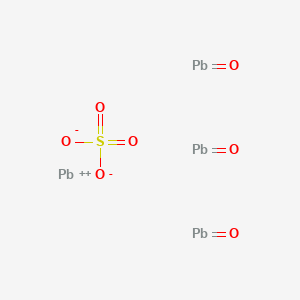

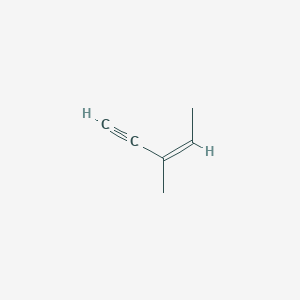

[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Pb4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

9.7e+02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)